2-Naphthyl p-Toluenesulfonate
Overview
Description
2-Naphthyl p-Toluenesulfonate is an organic compound with the molecular formula C₁₇H₁₄O₃S. It is derived from 2-naphthol and p-toluenesulfonic acid. This compound is known for its utility in various organic synthesis reactions, particularly as an intermediate in the preparation of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Naphthyl p-Toluenesulfonate can be synthesized through an SN2 reaction. The typical procedure involves the reaction of 2-naphthol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is typically conducted in a continuous flow reactor to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl p-Toluenesulfonate primarily undergoes nucleophilic substitution reactions. It can also participate in various other organic transformations, including oxidation and reduction reactions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide yields 2-naphthol, while oxidation with potassium permanganate can produce 2-naphthoic acid .
Scientific Research Applications
2-Naphthyl p-Toluenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthyl p-Toluenesulfonate involves its role as an electrophile in nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, facilitating the attack of nucleophiles on the naphthyl ring. This property makes it a valuable intermediate in various organic synthesis processes .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A precursor to 2-Naphthyl p-Toluenesulfonate, known for its use in the synthesis of dyes and other organic compounds.
p-Toluenesulfonyl Chloride: Another related compound used in the synthesis of sulfonate esters and as a reagent in organic chemistry.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its stability and reactivity make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
naphthalen-2-yl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-13-6-10-17(11-7-13)21(18,19)20-16-9-8-14-4-2-3-5-15(14)12-16/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCMQKWNHUXBFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278295 | |
Record name | 2-Naphthyl p-Toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7385-85-5 | |
Record name | 7385-85-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthyl p-Toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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